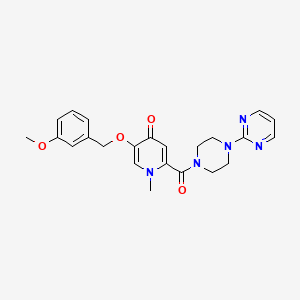
5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O3, with a molecular weight of 368.43 g/mol. The structure features a pyridine core substituted with various functional groups, including a methoxybenzyl ether and a piperazine moiety, which are known to influence biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridine and piperazine exhibit significant antimicrobial properties. In particular, compounds similar to the one have shown activity against Mycobacterium tuberculosis and other bacterial strains. For instance, related compounds were reported to have IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis .
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| 6a | M. tuberculosis | 1.35 |
| 6e | M. tuberculosis | 2.18 |
| 6k | M. tuberculosis | 2.00 |
Anticancer Activity
Pyridine derivatives have also been evaluated for their anticancer properties. A study highlighted that certain pyridine-piperazine hybrids demonstrated cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds containing piperazine rings often act as enzyme inhibitors, interfering with pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The methoxybenzyl group can enhance binding affinity to certain receptors, potentially modulating signaling pathways involved in disease processes.
Study on Antitubercular Agents
A recent study synthesized several derivatives of pyridine-piperazine compounds, including the one , and evaluated their efficacy against M. tuberculosis. The most potent compounds exhibited IC90 values ranging from 3.73 to 4.00 μM, confirming their potential as effective antitubercular agents .
Investigation into Cytotoxicity
In vitro studies assessed the cytotoxic effects of this compound on human embryonic kidney (HEK-293) cells, revealing low toxicity levels at therapeutic concentrations. This suggests a favorable safety profile for further development .
Propriétés
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1-methyl-2-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-26-15-21(32-16-17-5-3-6-18(13-17)31-2)20(29)14-19(26)22(30)27-9-11-28(12-10-27)23-24-7-4-8-25-23/h3-8,13-15H,9-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFLFDSPKQXDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














